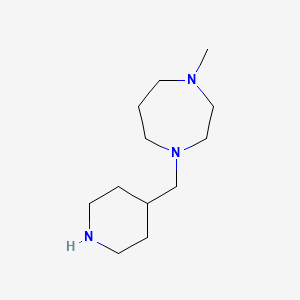
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is a chemical compound with the molecular formula C10H21N3 It is a heterocyclic compound containing both piperidine and diazepane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with sulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative .
Another method involves the use of 1-methylpiperazine and N-(tert-butoxycarbonyl)-4-piperidone. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or diazepane rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but lacks the diazepane ring, which may result in different chemical and biological properties.
Piperidine derivatives: These compounds share the piperidine ring but differ in other structural aspects, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of piperidine and diazepane rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H25N3 |
|---|---|
Peso molecular |
211.35 g/mol |
Nombre IUPAC |
1-methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C12H25N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |
Clave InChI |
CFCOKLVPQUKRJR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CC1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)


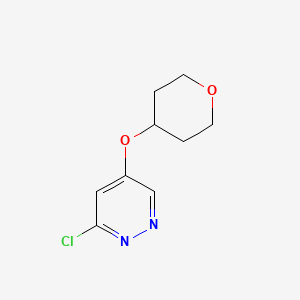
![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)
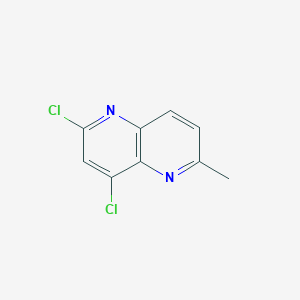
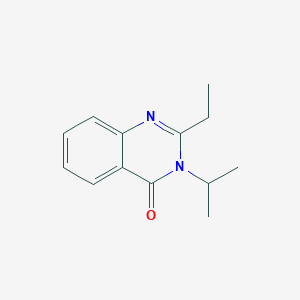

![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)


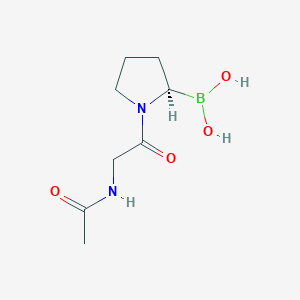
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
